molecular formula C7H10N2O B7841624 6-ethyl-5-methyl-1H-pyrimidin-4-one

6-ethyl-5-methyl-1H-pyrimidin-4-one

Cat. No.: B7841624
M. Wt: 138.17 g/mol
InChI Key: QOLDIHHLPPKRRD-UHFFFAOYSA-N
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Description

Compound “6-ethyl-5-methyl-1H-pyrimidin-4-one” is known as N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide. This compound is characterized by its unique chemical structure, which includes a hydroxy group, a nitro group, and a propanamide moiety. It is primarily used in various chemical and industrial applications due to its specific reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide typically involves the nitration of 2-hydroxyacetophenone followed by amide formation. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The subsequent amide formation is achieved through the reaction of the nitrated intermediate with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Types of Reactions:

    Oxidation: The hydroxy group in N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide
  • N-(2-hydroxy-4-nitrophenyl)-2-ethylpropanamide
  • N-(2-hydroxy-4-nitrophenyl)-2-methylbutanamide

Comparison: N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitro group enhances its electrophilic nature, making it more reactive in certain chemical reactions compared to its amino or ethyl-substituted counterparts.

This detailed article provides a comprehensive overview of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-ethyl-5-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDIHHLPPKRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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